molecular formula C8H9N3O3S2 B1488593 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide CAS No. 2098092-96-5

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

Cat. No.: B1488593
CAS No.: 2098092-96-5
M. Wt: 259.3 g/mol
InChI Key: ROWWLHQSTMVOTC-UHFFFAOYSA-N
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Description

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C8H9N3O3S2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound can inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and affecting downstream signaling events .

Cellular Effects

The effects of this compound on cells are diverse and profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with key signaling pathways that promote cell growth and survival . Furthermore, this compound can induce apoptosis, or programmed cell death, in certain cell types, thereby reducing the viability of cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of histone deacetylases, enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression . Additionally, this compound can modulate the activity of kinases, thereby affecting various signaling pathways involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . This compound may also accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, it may be targeted to specific organelles, such as the mitochondria, where it can affect cellular metabolism and energy production .

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h1-3,5,11H,4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWWLHQSTMVOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Reactant of Route 2
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Reactant of Route 3
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Reactant of Route 4
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Reactant of Route 5
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Reactant of Route 6
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.